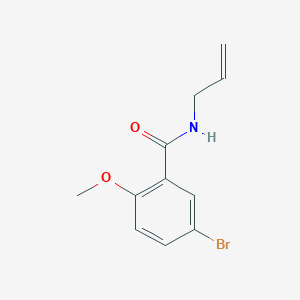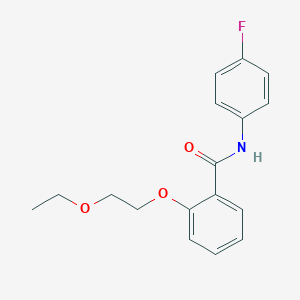
5-Chloro-2-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-isopropoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of benzamide and has a molecular formula of C11H14ClNO2. This compound is known to exhibit various biochemical and physiological effects, making it a valuable tool in the field of research.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-isopropoxybenzamide involves the binding of the compound to the TRPM8 ion channel. This binding prevents the influx of calcium ions into the cell, which is necessary for the channel to function properly. As a result, the activity of the TRPM8 channel is inhibited, leading to a reduction in cold sensation.
Biochemical and Physiological Effects:
Apart from its role in inhibiting the TRPM8 channel, 5-Chloro-2-isopropoxybenzamide has also been shown to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Chloro-2-isopropoxybenzamide in lab experiments is its selectivity for the TRPM8 ion channel. This allows researchers to study the specific role of this channel in various physiological processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Orientations Futures
There are several future directions for the study of 5-Chloro-2-isopropoxybenzamide. One potential application is in the development of novel therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the role of the TRPM8 channel in various physiological processes, which may lead to the development of new treatments for pain and sensory disorders.
In conclusion, 5-Chloro-2-isopropoxybenzamide is a valuable compound that has potential applications in various fields of scientific research. Its selectivity for the TRPM8 ion channel makes it a valuable tool for studying the role of this channel in various physiological processes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the development of novel therapies.
Méthodes De Synthèse
The synthesis of 5-Chloro-2-isopropoxybenzamide involves the reaction of 5-chloro-2-nitrobenzoic acid with isopropylamine. The reaction is catalyzed by a base such as sodium hydroxide, and the final product is obtained by acidification and filtration. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
One of the primary applications of 5-Chloro-2-isopropoxybenzamide is in the field of neuroscience. This compound has been shown to selectively inhibit the activity of the TRPM8 ion channel, which is involved in the sensation of cold. By blocking this channel, 5-Chloro-2-isopropoxybenzamide can be used to study the role of TRPM8 in various physiological processes, such as thermoregulation, pain perception, and sensory processing.
Propriétés
Nom du produit |
5-Chloro-2-isopropoxybenzamide |
|---|---|
Formule moléculaire |
C10H12ClNO2 |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
5-chloro-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13) |
Clé InChI |
JYMXEXHWDWIRGS-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)C(=O)N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)



![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)
